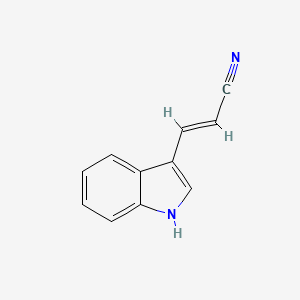

(E)-3-(1H-Indol-3-yl)acrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1H-indol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCABHQDRZQIOP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 1h Indol 3 Yl Acrylonitrile and Its Structural Analogues

Precursor Synthesis: Laying the Foundation

The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks: indole-3-carbaldehydes and activated methylene (B1212753) compounds.

Synthesis of 3-(1H-Indol-3-yl)-3-oxopropanenitrile

A crucial precursor for certain analogs of the title compound is 3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-cyanoacetylindole. This intermediate is typically prepared through the reaction of indole (B1671886) with a cyanoacetylating agent. One common method involves the reaction of indole with the cyanoacetylating intermediate generated from a preheated mixture of acetic anhydride (B1165640) and 2-cyanoacetic acid. nih.gov This versatile starting material serves as an activated methylene compound in subsequent Knoevenagel condensations. nih.govresearchgate.net

Synthesis of 1H-Indole-3-carboxaldehydes

The other key precursor, 1H-indole-3-carboxaldehyde, is a widely available starting material. Various synthetic methods for its preparation have been reported in the literature, ensuring its accessibility for the Knoevenagel condensation. ekb.eg For instance, N-substituted indole-3-carboxaldehydes, such as 1-methylindole-3-carboxaldehyde, can be synthesized and utilized in condensation reactions to produce N-substituted analogs of the target compound. nih.gov

Knoevenagel Condensation: The Core Synthetic Strategy

The Knoevenagel condensation is the cornerstone for the synthesis of (E)-3-(1H-indol-3-yl)acrylonitrile and its derivatives. researchgate.netmdpi.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, leading to the formation of a new carbon-carbon double bond. In this context, indole-3-carbaldehyde reacts with an activated nitrile, such as malononitrile (B47326) or 2-cyanoacetamide, to yield the desired acrylonitrile (B1666552) derivative.

Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Catalyst-free approaches for the synthesis of related indole derivatives have been explored. For example, the three-component reaction of phthalaldehydic acid, a primary amine, and 1H-indole can proceed in water under catalyst-free conditions to yield 3-(1H-indol-3-yl)isoindolin-1-ones. rsc.org While not directly producing the target acrylonitrile, this demonstrates the feasibility of catalyst-free systems for related indole chemistry. Similarly, multicomponent reactions in water at ambient temperature have been utilized for the synthesis of indol-3-yl-glycines, highlighting a green approach. nih.gov

Organocatalytic Systems: L-Proline and Related Catalysts

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a milder and often more selective alternative to traditional metal-based catalysts. While specific examples for the direct synthesis of this compound using L-proline are not detailed in the provided context, the use of organocatalysts in reactions involving indole derivatives is well-established. For instance, cinchona-based thiourea (B124793) catalysts have been successfully employed in the [3+2] cycloaddition reactions of barbiturate-based olefins with 3-isothiocyanato oxindoles, showcasing the potential of organocatalysis in complex heterocyclic synthesis. researchgate.net

Base-Catalyzed Methods: A Conventional and Effective Approach

Base-catalyzed Knoevenagel condensation remains a widely used and effective method for the synthesis of this compound and its analogs. researchgate.netmdpi.com Various bases have been employed to facilitate this reaction, each with its own advantages.

Table 1: Common Bases Used in the Knoevenagel Condensation for the Synthesis of Indole Acrylonitrile Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Piperidine (B6355638) | 3-(Cyanoacetyl)indole and pyrazole-aldehydes | Ethanol (B145695) | Reflux | Excellent | nih.gov |

| Triethylamine | Indole-3-carboxaldehyde (B46971) and 2-cyano-N-phenylacetamide | Toluene (B28343) | 110 °C | 62.3% | mdpi.com |

| Triethylamine | 2-(1H-Indol-2-yl)acetonitrile and various aldehydes | Ethanol | Ambient Temperature | Not specified | mdpi.com |

| Sodium Methoxide (B1231860) | 2-(1H-Indol-2-yl)acetonitrile and various aldehydes | Methanol (B129727) | Ambient Temperature | Not specified | mdpi.com |

| Triethylamine | 1H-Indole-3-carbaldehyde, active methylene compounds, and malononitrile | Ethanol | Not specified | Not specified | ekb.eg |

Piperidine is a classic and effective catalyst for the Knoevenagel condensation, often used in refluxing ethanol to drive the reaction to completion, affording excellent yields of the desired products. nih.gov Triethylamine is another commonly used base, suitable for reactions conducted at elevated temperatures in solvents like toluene or at ambient temperature in ethanol. ekb.egmdpi.commdpi.com Sodium methoxide in methanol is also an effective catalytic system for this transformation, particularly at ambient temperature. mdpi.com The choice of base and reaction conditions can be tailored to the specific substrates and desired outcome.

Enhanced Reaction Conditions: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of synthesizing indole-containing acrylonitriles, this technology offers a green and efficient alternative to conventional heating methods.

A notable application is the stereoselective synthesis of (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles through a microwave-assisted Knoevenagel condensation. researchgate.net This reaction, conducted with 3-(cyanoacetyl)indole and various heteroaryl-aldehydes at 300 W and 100°C, yields the desired products in 30–94% yields within 8 to 90 minutes. researchgate.net The use of microwave irradiation significantly reduces reaction times compared to traditional heating methods. researchgate.net

Similarly, microwave irradiation has been effectively used in the synthesis of various heterocyclic compounds incorporating the indole moiety. For instance, a one-pot, three-component synthesis of indole-dihydrofuran biheterocycles was achieved with high yields (85-98%) under microwave irradiation. tandfonline.com Another example is the microwave-assisted Michael addition for synthesizing 3-(3-oxoaryl) indole derivatives, which also proceeds in high yields under solvent-free conditions. tandfonline.com The polymerization of acrylonitrile itself has been shown to be significantly promoted by microwave irradiation, leading to more homogeneous polymers with high molecular weight. nih.gov

The following table summarizes the microwave-assisted synthesis of various indole derivatives:

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-phenylindole, chalcone | ZrCl4, 280 W, solvent-free | 3-(3-oxoaryl) indole derivatives | High | tandfonline.com |

| 3-(cyanoacetyl)indole, heteroaryl-aldehydes | 300 W, 100°C | (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles | 30-94 | researchgate.net |

| 3-cyanoacetylindoles, various reactants | InCl3, 450 W, solvent-free | Highly functionalized indolylpyrans | 84-93 | rsc.org |

| 2-[(carboxymethyl)amino]benzoic acids, acetic anhydride | Triethylamine, 300 W, 80°C | 1-acetyl-1H-indol-3-yl acetate (B1210297) and derivatives | 34-71 | reading.ac.uk |

Multi-Component and Tandem Reaction Sequences for Scaffold Assembly

Multi-component reactions (MCRs) and tandem (or cascade) reactions are highly efficient strategies for synthesizing complex molecules from simple starting materials in a single step, minimizing waste and purification steps. These approaches are particularly valuable for creating libraries of structurally diverse compounds.

Several MCRs have been developed for the synthesis of indole-containing scaffolds. For example, a one-pot, four-component reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate leads to the formation of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids in high yields (80–95%). nih.gov This reaction proceeds through a six-step tandem sequence. nih.gov Another example is the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives via a three-component reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, catalyzed by sulfamic acid. nih.gov

Tandem reactions have also been employed to construct complex indole derivatives. A base-promoted tandem cyclization of arylglyoxal monohydrates and 3-(1H-indol-3-yl)-3-oxopropanenitriles yields polyfunctional 2-hydroxy-2,3-dihydrofurans in 75–93% yields. nih.gov This process involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov

The table below provides examples of multi-component and tandem reactions for the synthesis of indole derivatives:

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Four-component | 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, ammonium acetate | Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids | 80-95 | nih.gov |

| Three-component | Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, indole | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | High | nih.gov |

| Tandem Cyclization | Arylglyoxal monohydrates, 3-(1H-indol-3-yl)-3-oxopropanenitriles | Polyfunctional 2-hydroxy-2,3-dihydrofurans | 75-93 | nih.gov |

| Three-component | 3-cyanoacetyl indoles, aldehydes, heterocyclic ketones, and ammonium acetate | 4-aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitriles | High | researchgate.net |

Stereoselective Synthesis of the (E)-Isomer and Strategies for Geometric Isomeric Control

The control of stereochemistry, particularly the geometry of the double bond in acrylonitrile derivatives, is crucial as different isomers can exhibit distinct biological activities. The (E)-isomer of 3-(1H-indol-3-yl)acrylonitrile is often the desired product, and various synthetic strategies have been developed to achieve high stereoselectivity.

The Knoevenagel condensation is a widely used method for forming the carbon-carbon double bond in these compounds. The reaction conditions can be tuned to favor the formation of the (E)-isomer. For instance, the microwave-assisted synthesis of (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles demonstrates high stereoselectivity for the (E)-isomer. researchgate.net Similarly, a catalyst-free reaction of aromatic aldehydes and 3-(cyanoacetyl)indole in aqueous media has been shown to produce indole–acrylonitrile hybrids, although the stereoselectivity was not explicitly detailed in the provided abstract. researchgate.net

In some cases, the reaction pathway can be directed to yield a specific isomer. For example, a study on the reaction of 2-alkynylanilines and alkynylnitriles demonstrated tunable regio- and stereoselective synthesis of Z-acrylonitrile indoles. researchgate.net The choice of substituent on the terminal alkyne of the 2-alkynylaniline was found to regulate the reaction pathway, allowing for stereoselective control. researchgate.net

Furthermore, in the context of more complex structures, such as spirooxindole-pyrrolidine-benzothiazole hybrids, the 1,3-dipolar cycloaddition reaction of an azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles showed exclusive regioselectivity. nih.gov The diastereoselectivity, however, was dependent on the substituents on the phenyl ring of the acrylonitrile, leading to varying ratios of exo- and endo-cycloadducts. nih.gov Computational studies have been employed to understand the stereoselectivity by analyzing the transition state structures. nih.gov

Chemical Transformations and Derivatization Strategies of E 3 1h Indol 3 Yl Acrylonitrile

Reactions Involving the α,β-Unsaturated Nitrile Moiety

The polarized nature of the α,β-unsaturated nitrile in (E)-3-(1H-indol-3-yl)acrylonitrile renders it susceptible to nucleophilic attacks and cycloaddition reactions.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for this molecule. researchgate.net A variety of nucleophiles, known as Michael donors, can be employed, including enolates, amines, and thiols. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation. researchgate.net

For instance, the reaction of this compound with organolithium reagents, followed by trapping the resulting anionic intermediates with electrophiles like carbonyl compounds, demonstrates the expansion of Michael addition reactions to create more complex structures. nsf.gov The stability of the intermediate carbanion is crucial for the success of these subsequent reactions. nsf.gov

Table 1: Examples of Michael Addition Reactions

| Michael Donor | Electrophile | Resulting Product Type |

|---|---|---|

| Organolithium Reagents | Carbonyl Compounds | Polyfunctional δ-Diketones |

| 3-Oxo-3-phenylpropanenitrile | (E)-1,5-Diarylpent-2-en-4-yn-1-ones | Substituted 5,6-dihydro-4H-1,2-diazepines |

Cycloaddition Reactions Leading to Fused Heterocycles

Cycloaddition reactions provide a direct route to the synthesis of fused heterocyclic systems. The [3+3] cycloaddition is a notable strategy, involving the reaction of a three-atom synthon with another three-atom component to form a six-membered ring. nih.gov

One example involves the N-heterocyclic carbene (NHC)-catalyzed [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles. This reaction proceeds through a vinyl acyl azolium intermediate, leading to the enantioselective formation of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. oaepublish.com

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into various other groups. The high polarity of the nitrile group contributes to the thermal stability of polymers derived from nitrile-containing monomers. lu.se

Common transformations of the nitrile group include:

Hydrolysis: Conversion to carboxylic acids or amides.

Reduction: Formation of primary amines.

Cyclization: Participation in the formation of heterocyclic rings.

For example, the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a related precursor, with various reagents can lead to the synthesis of novel indolyl chalcones. nih.gov

Modifications at the Indole (B1671886) Nitrogen (N1-Substitution)

The nitrogen atom of the indole ring can be readily functionalized through various substitution reactions. This modification is a common strategy to alter the electronic properties of the indole ring and to introduce new functionalities.

Common N1-substitutions include:

Alkylation: Introduction of alkyl groups.

Acylation: Addition of acyl groups.

Sulfonylation: Attachment of sulfonyl groups.

For instance, the reaction of 2-(1H-indol-2-yl)-3-acrylonitriles with acetyl chloride or methanesulfonyl chloride leads to the corresponding N-acetyl and N-mesyl derivatives, respectively. mdpi.com Similarly, N-alkylation with propargyl bromide has been reported for 1H-indole-2-carbonitriles. mdpi.com The introduction of a tosyl group at the N1 position has also been documented. researchgate.net

Functionalization at Indole Ring Positions (C2 and C3)

While the starting material is a C3-substituted indole, further functionalization at other positions of the indole ring, particularly at the C2 and C3 positions, allows for the creation of more complex indole derivatives.

The Knoevenagel condensation of indole-3-carbaldehyde with various active methylene (B1212753) compounds is a primary method for introducing the acrylonitrile (B1666552) moiety at the C3 position. nih.govnih.gov This reaction forms the basis for creating the parent compound.

Further modifications can be achieved through various synthetic routes. For example, the direct conversion of 3-(2-nitroethyl)-1H-indoles can lead to 2-(1H-indol-2-yl)acetonitriles, demonstrating a shift in the substitution pattern. nih.gov

Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Framework

The this compound scaffold is an excellent platform for the synthesis of hybrid molecules containing multiple heterocyclic rings. These hybrid systems often exhibit interesting biological activities.

Examples of such hybrid systems include:

Indole-pyrazole hybrids: Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been synthesized and shown to induce apoptosis in cancer cells. nih.gov

Indole-pyran hybrids: The enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons has been achieved through an NHC-catalyzed cycloaddition. oaepublish.com

Indole-isoflavone analogs: 3-Formylchromone can be used as a starting material to generate heterocyclic analogs of isoflavones, which can incorporate the indole moiety. researchgate.net

The synthesis of these complex molecules often involves multi-component reactions or sequential transformations that build upon the initial this compound framework.

Advanced Spectroscopic Characterization and Conformational Analysis of E 3 1h Indol 3 Yl Acrylonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (E)-3-(1H-Indol-3-yl)acrylonitrile, both ¹H and ¹³C NMR are instrumental in confirming its structure and stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring, the vinyl group, and the nitrile moiety. The protons on the vinyl group are particularly diagnostic for the (E)-configuration. A large coupling constant (typically > 15 Hz) between the two vinyl protons would confirm their trans orientation. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons of the indole ring would exhibit complex splitting patterns in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The two vinyl carbons will also have distinct signals, with their chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating indole ring. The carbons of the indole ring will appear in the aromatic region, and their specific shifts can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) in cases where such data is available for analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Indole NH | 8.0-9.0 | br s | - |

| Vinyl CH | 7.0-8.0 | d | >15 |

| Vinyl CH-CN | 5.5-6.5 | d | >15 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C≡N | 115-120 |

| Vinyl C | 140-150 |

| Vinyl C-CN | 90-100 |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡N, C=C, and aromatic C-H bonds.

The N-H stretching vibration of the indole ring is anticipated to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group is a very characteristic and sharp absorption, typically found in the 2210-2260 cm⁻¹ region. The C=C stretching of the alkene moiety is expected to be observed around 1600-1650 cm⁻¹. Finally, the aromatic C-H stretching vibrations of the indole ring will likely be seen as a group of absorptions above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3300-3500 | Medium |

| Nitrile C≡N | Stretch | 2210-2260 | Sharp, Medium |

| Alkene C=C | Stretch | 1600-1650 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can give valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the bonds attached to the indole ring. For this specific molecule, fragmentation might involve the loss of the nitrile group (CN), the entire acrylonitrile (B1666552) side chain, or fragmentation within the indole ring itself. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 168.07 | Molecular Ion |

| [M-HCN]⁺ | 141.06 | Loss of hydrogen cyanide |

X-ray Crystallography for Definitive Geometric and Conformational Assignment

Investigation of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The indole N-H group is a potent hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of the nitrile group of a neighboring molecule, leading to the formation of chains or more complex networks. st-andrews.ac.uknih.gov

Biological Activities and Mechanistic Insights of E 3 1h Indol 3 Yl Acrylonitrile Derivatives Non Clinical Perspective

In Vitro Antiproliferative and Anticancer Activity

Derivatives of the indole (B1671886) acrylonitrile (B1666552) framework have been a major focus of anticancer research, with numerous studies demonstrating their ability to inhibit the growth of various human tumor cell lines.

A range of (E)-3-(1H-indol-3-yl)acrylonitrile derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth in vitro. These studies typically report the GI50 value, which is the concentration required to inhibit cell growth by 50%.

In one extensive study, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were screened for their activity against a panel of approximately 60 human tumor cell lines. nih.govnih.gov Several compounds showed significant growth inhibition potency. nih.govnih.gov Notably, the compound 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) displayed remarkable activity and high potency against cell lines from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer. nih.govnih.gov

Another series of novel α-cyano indolylchalcones was investigated for its anticancer potential. researchgate.netnih.gov Among these, compound 7f was identified as a highly effective agent against colorectal carcinoma (HCT116) cells, showing a potent IC50 value of 6.76 µg/mL. researchgate.netnih.gov

Table 1: In Vitro Cellular Growth Inhibition by Indole Acrylonitrile Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Cancer Type | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Leukemia | HL-60(TB) | GI50 | 0.0244–5.06 µM | nih.govnih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Non-Small Cell Lung Cancer | NCI-H522 | GI50 | 0.0244–5.06 µM | nih.govnih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Colon Cancer | COLO 205 | GI50 | 0.0244–5.06 µM | nih.govnih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | CNS Cancer | SF-539, SNB-75 | GI50 | 0.0244–5.06 µM | nih.govnih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Ovarian Cancer | OVCAR-3 | GI50 | 0.0244–5.06 µM | nih.govnih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Renal Cancer | A498, RXF 393 | GI50 | 0.0244–5.06 µM | nih.govnih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Breast Cancer | MDA-MB-468 | GI50 | 0.0244–5.06 µM | nih.govnih.gov |

Understanding the mechanism of action is crucial for the development of targeted therapies. Research into indole acrylonitrile derivatives has revealed several key molecular targets and cellular pathways through which they exert their antiproliferative effects.

Tubulin Polymerization

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs. nih.gov A significant number of indole derivatives have been identified as tubulin polymerization inhibitors. nih.gov These compounds often work by binding to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govcsic.esrsc.org

For instance, arylthioindole (ATI) derivatives have been shown to be potent inhibitors of tubulin polymerization. csic.es Replacing a phenylthio group with a 3,4,5-trimethoxyphenylthio group resulted in a nearly six-fold increase in the inhibition of tubulin assembly. csic.es Similarly, a study on 3-aryl-1-benzotriazole-1-yl-acrylonitrile derivatives hypothesized that their antiproliferative action is due to interaction with tubulin. mdpi.com Further investigation confirmed that a specific derivative, (E)-2-(1H-benzo[d] nih.govnih.govcu.edu.egtriazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile (compound 34), induces tubulin polymerization and causes cell cycle arrest at the G2/M phase. mdpi.com

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Certain this compound derivatives have been shown to be potent inducers of apoptosis.

A study on novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives found that the lead compound, 7f, triggers apoptotic cell death in HCT116 colon cancer cells. researchgate.netnih.govcu.edu.eg The mechanism involves both intrinsic and extrinsic apoptotic pathways, characterized by the inhibition of anti-apoptotic proteins, regulation of pro-apoptotic proteins, activation of caspases, and induction of cell cycle arrest. researchgate.netnih.govcu.edu.eg Molecular docking studies suggested that this compound interacts with key proteins involved in cancer and apoptosis, such as Caspase 9 and p53. researchgate.netcu.edu.eg The induction of apoptosis is also a known downstream consequence of the mitotic arrest caused by tubulin-targeting agents.

In Vitro Antimicrobial Activity

In addition to their anticancer properties, indole acrylonitrile derivatives have been evaluated for their efficacy against a variety of microbial pathogens.

The antibacterial potential of these compounds has been tested against both Gram-positive and Gram-negative bacteria. A selection of 2-(1H-indol-2-yl)-3-acrylonitriles was evaluated for activity against pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govnih.gov Among the tested compounds, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) was identified as having the most potent antimicrobial activity, suggesting it could be a lead structure for developing new antibacterial agents. nih.govnih.gov While some series of related compounds, such as 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles, were found to be devoid of antibacterial activity, the broad screening of different structural variations continues to yield promising results. nih.gov

The same studies that explored antibacterial effects often include testing against fungal pathogens. The 2-(1H-indol-2-yl)-3-acrylonitrile series was also tested against the yeast Candida albicans. nih.govnih.gov The derivative 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x), which showed strong antibacterial action, was also the most effective antifungal agent in its series. nih.govnih.gov However, other related scaffolds, like the 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles, did not show activity against C. albicans or Aspergillus fumigatus. nih.gov

Table 2: In Vitro Antimicrobial Spectrum of Select Indole Acrylonitrile Derivatives This table is interactive. Click on the headers to sort the data.

| Compound/Series | Target Organism | Type | Finding | Reference |

|---|---|---|---|---|

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | Gram-positive & Gram-negative bacteria | Antibacterial | Most potent in its series | nih.govnih.gov |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | Candida albicans | Antifungal | Most potent in its series | nih.govnih.gov |

| 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles | S. aureus, Salmonella spp. | Antibacterial | Devoid of activity | nih.gov |

Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is ongoing. Indole-based structures have been a source of compounds with activity against Mycobacterium tuberculosis. nih.gov

Several 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitrile derivatives were found to be active against M. tuberculosis, with MIC50 (Minimum Inhibitory Concentration to inhibit 50% of growth) values ranging from 6.0 to 70 µM. nih.gov However, a significant caveat was that these compounds also showed cytotoxicity against mammalian MT-4 cells at lower concentrations, indicating that their antitubercular activity was not selective. nih.gov In other studies, different indole derivatives, such as 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, exhibited significant inhibitory activity against M. tuberculosis H37Rv in primary screens, highlighting the potential of the broader indole class in this therapeutic area. nih.gov

Enzyme Inhibition Studies

The ability of this compound derivatives to interact with and inhibit specific enzymes is a key area of research. These interactions are fundamental to their potential therapeutic effects, spanning metabolic disorders and neurodegenerative diseases.

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Its inhibition is a validated strategy for managing postprandial hyperglycemia in type 2 diabetes. While direct studies on this compound derivatives are not extensively documented in the reviewed literature, the broader class of indole-containing compounds has shown promise. The antihyperglycemic properties reported for some 2,3-disubstituted acrylonitriles suggest that α-glucosidase could be a potential target for this class of compounds, warranting further investigation. mdpi.com

Cholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. Research has indicated that certain 2,3-disubstituted acrylonitriles, which share a core structural feature with the compounds of interest, possess the ability to inhibit AChE activity. mdpi.com

Furthermore, a study on novel indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which are structurally related, identified them as dual inhibitors of both AChE and Beta-site APP Cleaving Enzyme 1 (BACE-1), another key enzyme in Alzheimer's pathology. nih.gov The most active compound from this series, Compound 1l , demonstrated inhibitory activity in the micromolar range against both enzymes. nih.gov These findings suggest that the indole-acrylonitrile framework is a promising scaffold for developing multi-target agents for neurodegenerative diseases. nih.gov

Table 1: Cholinesterase (AChE) and BACE-1 Inhibition by a Derivative

| Compound | Target Enzyme | Activity |

|---|

Data sourced from a study on indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives. nih.gov

NADPH Oxidase (NOX2) Inhibition

NADPH oxidase, particularly the NOX2 isoform, is a key enzyme involved in the production of reactive oxygen species (ROS). Overactivation of NOX2 contributes to oxidative stress and inflammation in various cardiovascular diseases. The development of specific NOX2 inhibitors is a significant therapeutic goal. While the reviewed literature did not specifically identify this compound derivatives as direct NOX2 inhibitors, the anti-inflammatory and antioxidant activities observed in related indole compounds suggest that modulation of oxidative stress pathways, potentially including NOX enzymes, could be a part of their mechanism of action. Further research is needed to explore the direct effects of this chemical class on NOX2 activity.

Other Enzymatic Targets (e.g., 5-Lipoxygenase, Myeloperoxidase, Kinases)

The therapeutic potential of indole derivatives extends to other enzymatic targets. Indole-3-carbinol (I3C), a related natural product, and its derivatives have been shown to modulate the activity of various kinases, including cyclin-dependent kinases (CDK2, CDK4, CDK6), which are crucial for cell cycle regulation. elsevierpure.com The inhibition of these kinases contributes to the anti-proliferative effects of I3C. elsevierpure.com

Additionally, some substituted 3-(5-membered unsaturated heterocyclyl)-1,3-dihydro-indol-2-ones have been patented as kinase inhibitors, highlighting the potential of the broader indole class to target these important enzymes. google.com While specific data on 5-lipoxygenase and myeloperoxidase inhibition by this compound derivatives was not prominent in the reviewed literature, the known anti-inflammatory properties of related compounds suggest these could be relevant targets for future studies. google.com

Other Reported In Vitro Biological Potentials

Beyond specific enzyme inhibition, derivatives of this compound have demonstrated a range of other promising biological activities in laboratory settings.

Antiviral Activity

The indole nucleus is a common feature in many antiviral compounds. Research has shown that indole derivatives possess antiviral properties. nih.gov Specifically, 3-indoleacetonitrile, a structurally related compound, was found to have profound antiviral activity against a broad spectrum of influenza A viruses in cell cultures. nih.gov It was shown to impede the replication of all tested viruses in A549 cells. nih.gov

In another study, a different indole derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, showed a potent, dose-dependent antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru This compound completely suppressed viral replication at a concentration of 52.0 μM and exhibited a high selectivity index of 78.6, with an IC₅₀ value of 1.84 μM. actanaturae.ru These findings underscore the potential of the indole scaffold in the development of new antiviral agents. mdpi.comactanaturae.ru

Table 2: In Vitro Antiviral Activity of an Indole-3-Carboxylic Acid Derivative against SARS-CoV-2

| Compound | IC₅₀ | CC₅₀/IC₅₀ (Selectivity Index) | Viral Replication Inhibition |

|---|

Data from in vitro studies on Vero E6 cell cultures. actanaturae.ru

Antidiabetic Potential

The indole scaffold is recognized for its potential in developing antidiabetic agents. nih.gov The antihyperglycemic properties noted for some 2,3-disubstituted acrylonitriles point to the promise of this chemical family in diabetes research. mdpi.com The mechanism for this potential is often linked to the inhibition of enzymes like α-glucosidase, which helps control blood sugar levels. While direct clinical applications have not been established from this preliminary data, the recurring observation of antidiabetic potential in related indole structures strongly supports further investigation into this compound derivatives for this purpose. nih.govmdpi.com

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are well-documented. nih.gov A notable example is the N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) . In in vivo models of inflammation, this compound demonstrated significant anti-inflammatory effects. It was found to act through the nitric oxide pathway and by modulating cytokine signaling. nih.gov Specifically, JR19 effectively and significantly reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. nih.gov

Similarly, indolyl-3-acetonitrile derivatives, synthesized as analogs of the natural anti-inflammatory compound arvelexin, have shown potent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide-induced macrophage cells. nih.gov Another study involving indole derivatives of ursolic acid also demonstrated a significant reduction in NO levels and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), further confirming the role of the indole motif in dampening inflammatory responses. chemrxiv.org

Table 3: Anti-inflammatory Cytokine Inhibition by an Indole Derivative (JR19)

| Cytokine | Effect |

|---|---|

| Interleukin-6 (IL-6) | Significantly Decreased |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Decreased |

| Interleukin-17 (IL-17) | Significantly Decreased |

Data based on in vivo studies. nih.gov

Future Research Directions and Emerging Areas for E 3 1h Indol 3 Yl Acrylonitrile Chemistry

Advancements in Sustainable and Efficient Synthetic Methodologies for (E)-3-(1H-Indol-3-yl)acrylonitrile

The development of green and efficient synthetic methods is a cornerstone of modern pharmaceutical research. For this compound and its analogs, future efforts will likely concentrate on refining existing protocols and exploring novel catalytic systems to improve yields, reduce reaction times, and minimize environmental impact.

One promising avenue is the expanded use of microwave-assisted synthesis . This technique has already been shown to be effective in the Knoevenagel condensation, a key step in the synthesis of many acrylonitrile (B1666552) derivatives, by significantly reducing reaction times from hours to minutes and often improving yields. researchgate.net Future work could explore a broader range of solvents and catalysts compatible with microwave irradiation to further optimize these reactions. tandfonline.com

Another area of focus is the development of novel catalytic systems . While traditional methods often rely on bases like piperidine (B6355638) or sodium methoxide (B1231860), researchers are investigating more environmentally friendly and reusable catalysts. nih.govnih.gov For instance, the use of heterogeneous nanocatalysts, such as Fe2O3@cellulose@Mn, has shown promise in the synthesis of related acrylonitrile derivatives, offering advantages like easy recovery and reusability. mdpi.com Exploring similar catalytic systems for the synthesis of this compound could lead to more sustainable manufacturing processes.

Furthermore, there is a continuous search for more efficient multi-component reactions . These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly desirable for their atom economy and operational simplicity. researchgate.net Developing one-pot procedures for the synthesis of this compound derivatives would streamline the synthetic process and reduce waste.

| Method | Key Advantages | Relevant Precursors |

| Microwave-Assisted Knoevenagel Condensation | Reduced reaction times, improved yields. | 3-(Cyanoacetyl)indole, Heteroaryl-aldehydes. researchgate.net |

| Base-Catalyzed Condensation | Well-established, versatile. | Indole-3-carbaldehyde, Substituted acetonitriles. nih.gov |

| Heterogeneous Nanocatalysis | Reusable catalyst, eco-friendly. | Aryl aldehydes, Malononitrile (B47326). mdpi.com |

| Multi-component Reactions | Atom economy, operational simplicity. | Aromatic aldehydes, 3-Cyanoacetyl indoles, Ammonium (B1175870) acetate (B1210297). researchgate.net |

Design and Synthesis of Novel Derivatives with Enhanced Biological Specificity

A significant focus of future research will be the rational design and synthesis of new this compound derivatives with improved potency and selectivity for specific biological targets. This involves strategically modifying the core structure to optimize interactions with the target protein or enzyme.

One successful strategy is the introduction of various substituents on the indole (B1671886) ring and the aromatic ring of the acrylonitrile moiety. For example, the incorporation of electron-donating or electron-withdrawing groups can significantly influence the electronic properties of the molecule and its biological activity. mdpi.comnih.gov The synthesis of N-substituted analogs has also been shown to be a fruitful approach to enhance antiproliferative activity. mdpi.com

Another promising direction is the hybridization of the this compound scaffold with other pharmacologically active moieties . For instance, combining the indole-acrylonitrile core with a pyrazole (B372694) ring has led to the development of potent anticancer agents. nih.gov This approach allows for the creation of multi-target ligands or compounds with enhanced binding affinity for a specific target.

The design of these novel derivatives will be guided by structure-activity relationship (SAR) studies . By systematically synthesizing and evaluating a series of related compounds, researchers can identify the key structural features responsible for biological activity and use this information to design more effective molecules. nih.gov

| Derivative Class | Rationale for Design | Potential Therapeutic Area |

| Substituted Indole Analogs | Modulate electronic properties and steric interactions. | Anticancer, Antimicrobial. mdpi.comnih.gov |

| Pyrazole-Indole Hybrids | Combine pharmacophores for enhanced activity. | Anticancer. nih.gov |

| N-Substituted Derivatives | Improve pharmacokinetic properties and target binding. | Anticancer. mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties, significantly accelerating the research and development process.

In the context of this compound chemistry, ML models can be trained to predict the biological activity of novel derivatives before they are synthesized. By learning the complex relationships between chemical structure and biological function, these models can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net

AI can also be used to design novel this compound derivatives with desired properties . Generative models, for example, can create new molecular structures that are optimized for binding to a specific biological target while also possessing favorable pharmacokinetic profiles. researchgate.net

Furthermore, ML algorithms can be employed to analyze high-throughput screening data and identify hit compounds from large chemical libraries. This can help to uncover novel this compound-based scaffolds with previously unknown biological activities.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to forecast the biological activity and properties of new compounds. | Prioritize synthesis of the most promising candidates. researchgate.net |

| De Novo Drug Design | Generating novel molecular structures with optimized properties for a specific target. | Accelerate the discovery of new drug leads. researchgate.net |

| High-Throughput Screening Analysis | Identifying active compounds from large datasets. | Discover new biological applications for the scaffold. |

Exploration of Undiscovered Biological Targets and Mechanisms via In Vitro Assays

While this compound derivatives have shown promise against a range of biological targets, there is still much to learn about their full therapeutic potential. Future research will involve the use of a variety of in vitro assays to identify new biological targets and elucidate the mechanisms of action of these compounds.

High-throughput screening (HTS) against large panels of kinases, G-protein coupled receptors (GPCRs), and other disease-relevant targets can help to identify novel activities for this class of compounds. This unbiased approach can reveal unexpected therapeutic opportunities.

Cell-based assays will be crucial for understanding the effects of these derivatives on cellular processes such as proliferation, apoptosis, and cell cycle progression. nih.gov For example, assays that measure the inhibition of cancer cell growth can provide valuable information about the antiproliferative activity of these compounds. nih.gov

Biochemical assays will be used to confirm the direct interaction of this compound derivatives with their biological targets and to determine their potency and selectivity. These assays are essential for validating the mechanism of action and for guiding the optimization of lead compounds.

Finally, in vitro assays are being developed to investigate the potential of these compounds to modulate a wide range of biological pathways implicated in various diseases. researchgate.netnih.gov This includes exploring their effects on inflammatory signaling, neuroprotective pathways, and metabolic processes.

| Assay Type | Purpose | Example Application |

| High-Throughput Screening | Identify novel biological targets. | Screening against a panel of human kinases. |

| Cell-Based Assays | Evaluate effects on cellular processes. | Measuring apoptosis in cancer cell lines. nih.gov |

| Biochemical Assays | Confirm direct target engagement and potency. | Determining the IC50 value for a specific enzyme. |

| Pathway-Specific Assays | Investigate modulation of biological pathways. | Assessing anti-inflammatory activity in a cell model. nih.gov |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (E)-3-(1H-Indol-3-yl)acrylonitrile be confirmed experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, in structurally related acrylonitrile derivatives like (E)-3-phenyl-2-(1-tosyl-1H-indol-3-yl-carbonyl)acrylonitrile, SC-XRD analysis revealed bond angles (e.g., C=C bond angles ≈ 120°) and torsion angles (e.g., C6–C1–C2–C3 = -177.8°) that unambiguously defined the E-configuration . Key steps:

Grow high-quality crystals via slow evaporation.

Collect diffraction data (e.g., using a Bruker SMART APEXII diffractometer with Mo-Kα radiation).

Refine the structure using SHELX software to calculate bond parameters .

Q. What synthetic routes are available for preparing this compound and its derivatives?

- Methodological Answer: A common approach involves Knoevenagel condensation between 1H-indole-3-carbaldehyde and cyanoacetic acid derivatives. For example:

- Catalytic method: Use p-toluenesulfonic acid (p-TSA) in refluxing ethanol to achieve yields >75% for analogous indole-acrylonitrile hybrids .

- Stereocontrol: The E-isomer predominates due to thermodynamic stability, confirmed by NMR coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) .

Advanced Research Questions

Q. How can conflicting crystallographic data in structurally similar acrylonitriles be resolved?

- Methodological Answer: Discrepancies in unit cell parameters or bond lengths often arise from experimental conditions (e.g., temperature, radiation source). For instance:

- Compare data from multiple studies: The monoclinic C2/c space group for (E)-3-phenyl-2-(1-tosyl-1H-indol-3-yl-carbonyl)acrylonitrile (a = 33.8741 Å, β = 118.417°) vs. triclinic systems in other derivatives.

- Validate using Rietveld refinement in SHELXL to adjust for absorption or thermal motion errors .

Q. What strategies optimize the biological activity of this compound derivatives in anticancer studies?

- Methodological Answer: Structure-activity relationship (SAR) studies highlight critical modifications:

- Substitution patterns: Introducing electron-withdrawing groups (e.g., -SO₂Tol in ) enhances cytotoxicity by improving target binding (e.g., tubulin inhibition).

- Docking studies: Molecular docking (AutoDock Vina) into the colchicine binding site of β-tubulin (PDB: 1SA0) predicts binding affinities (ΔG ≈ -9.2 kcal/mol) .

- In vitro validation: Use MTT assays on cancer cell lines (e.g., IC₅₀ = 2.1 µM against MCF-7) .

Q. How do solvent and catalyst choices influence the synthesis of indole-acrylonitrile hybrids?

- Methodological Answer:

- Solvent effects: Polar aprotic solvents (DMF, acetonitrile) favor faster kinetics but may reduce stereoselectivity vs. ethanol/water mixtures.

- Catalyst screening: p-TSA outperforms Lewis acids (e.g., ZnCl₂) in yield (82% vs. 58%) for 3,3-di(1H-indol-3-yl)indol-2-ones .

- Reaction monitoring: Track by TLC (hexane:ethyl acetate = 3:1) or HPLC-MS to detect intermediates.

Key Challenges and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.